4-(4-Tert-butylphenyl)sulfonylmorpholine

Description

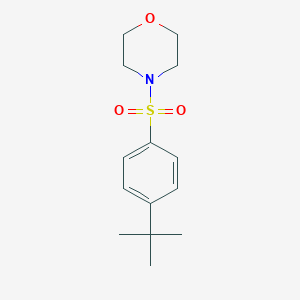

4-(4-Tert-butylphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 4-tert-butylphenylsulfonyl group. This compound belongs to a broader class of aryl sulfonylmorpholines, which are frequently explored as intermediates in pharmaceutical synthesis due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDHDLFWMNULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)sulfonylmorpholine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Tert-butylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Products may include sulfonic acids or sulfonates.

Reduction: Products may include sulfinates or sulfides.

Substitution: Products depend on the nucleophile used, resulting in various substituted morpholine derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)sulfonylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Key structural analogs vary in substituents on the phenyl ring, impacting physical properties and reactivity:

Key Observations:

- Electronic Effects: Methoxy (OCH₃) and tert-butyl groups are electron-donating, stabilizing intermediates in nucleophilic reactions. In contrast, nitro (NO₂) and bromo (Br) groups are electron-withdrawing, enhancing electrophilic reactivity .

- Biological Relevance: The nitro derivative (4-(4-nitrophenyl)morpholine) exhibits anticancer activity, suggesting that electronic modulation of the phenyl ring influences bioactivity .

Morpholine Ring Modifications

Variations in the morpholine ring also impact properties:

Key Observations:

- Hydrophobicity: Dimethyl substitutions on the morpholine ring (e.g., 2,6-dimethyl) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Linker Effects: Ethyl or propyl linkers between the sulfonamide and morpholine (e.g., in nitrobenzenesulfonamide derivatives) introduce conformational flexibility, useful in designing enzyme inhibitors .

Biological Activity

4-(4-Tert-butylphenyl)sulfonylmorpholine, a compound with the molecular formula CHNOS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

- Molecular Weight : 253.35 g/mol

- CAS Number : 324526-64-9

- Structure : The compound features a morpholine ring substituted with a sulfonyl group and a tert-butylphenyl moiety, which contributes to its lipophilicity and biological activity.

This compound is believed to interact with various biological targets, primarily through:

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : Its structure allows it to bind to specific receptors, potentially influencing signal transduction pathways.

Biological Activities

The compound has shown promise in various biological assays:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit moderate antimicrobial properties. For instance:

- Study Findings : A study evaluated the antimicrobial efficacy of several sulfonamide compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting effective antimicrobial activity .

Antilipidemic Effects

In vitro studies have reported that derivatives of this compound can lower plasma triglycerides and cholesterol levels:

- Case Study : A study on enantiomers of similar sulfonamide compounds indicated that they effectively reduced lipid levels in animal models, positioning them as potential antilipidemic agents .

Table 1: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy

- A comprehensive study evaluated the antimicrobial effects of various sulfonamide compounds, including this compound. The results indicated that this compound had a notable effect against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Lipid Regulation

- In a preclinical model assessing lipid metabolism, researchers found that administration of this compound resulted in a statistically significant decrease in plasma triglyceride levels. This study suggests potential therapeutic applications for managing dyslipidemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.